molecular formula C45H30N2O4 B5561697 3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)

3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)

Cat. No. B5561697
M. Wt: 662.7 g/mol
InChI Key: LZMHLOQAOZOASX-UHFFFAOYSA-N
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Description

‘3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)’ is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as ‘MABA’ and belongs to the class of bisbenzimidazole derivatives.

Mechanism of Action

The mechanism of action of MABA is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. MABA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MABA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This may contribute to its potential use in the treatment of Alzheimer’s disease and other neurodegenerative disorders. MABA has also been found to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

MABA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, MABA has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the research on MABA. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. Another direction is to investigate its potential use in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of MABA and its biochemical and physiological effects.
Conclusion:
In conclusion, ‘3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)’ is a synthetic compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MABA in various research fields.

Synthesis Methods

The synthesis of MABA involves the reaction between 4-(phenylethynyl)benzaldehyde and 6-amino-3-methyl-2-benzimidazolone in the presence of acetic acid and glacial acetic acid. The reaction yields MABA as a white solid with a melting point of 330-332°C.

Scientific Research Applications

MABA has been extensively studied for its potential applications in various research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. MABA has also been investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-[[3-carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H30N2O4/c48-44(49)40-28-38(23-25-42(40)46-30-36-19-15-34(16-20-36)13-11-32-7-3-1-4-8-32)27-39-24-26-43(41(29-39)45(50)51)47-31-37-21-17-35(18-22-37)14-12-33-9-5-2-6-10-33/h1-10,15-26,28-31H,27H2,(H,48,49)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHLOQAOZOASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=CC5=CC=C(C=C5)C#CC6=CC=CC=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid

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